Structural Divergence from the Closest Catalog Analog: 3-(4-Methoxyphenyl) vs. 3-(2-Thienyl) Substitution
The closest purchasable analog, N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, differs at the 3-position heterocycle. The target compound incorporates a 4-methoxyphenyl group (C21H26N4O2, MW ~366.5 g/mol) whereas the analog contains a 2-thienyl group (C21H24N4OS, MW 380.5 g/mol) . The methoxyphenyl group introduces a hydrogen-bond acceptor capable of influencing binding-site complementarity in kinase ATP pockets. In the absence of direct potency data for the target compound, this structural distinction represents the only quantifiable differentiation currently available: a delta of 14 mass units and the replacement of a sulfur-containing heterocycle with an oxygen-linked phenyl ring. The significance of this change is underscored by patent literature demonstrating that even small 3-aryl variations within the pyrazole carboxamide class can invert selectivity between IRAK4 and off-target kinases [1].
| Evidence Dimension | Molecular Formula and Substituent Identity |
|---|---|
| Target Compound Data | C21H26N4O2, 3-(4-methoxyphenyl) substituent |
| Comparator Or Baseline | N-(1-benzyl-4-piperidyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide: C21H24N4OS, 3-(2-thienyl) substituent |
| Quantified Difference | Δ MW = 14 g/mol; replacement of 2-thienyl (C4H3S) with 4-methoxyphenyl (C7H7O) moiety |
| Conditions | Structural comparison based on vendor catalog data |
Why This Matters
Even a single-atom change at the 3-position can shift kinase selectivity profiles, making this chemical distinction critical for procurement when a specific pharmacological fingerprint is required.
- [1] EP3845528A1. Pyrazole compounds and method for making and using the compounds. IRAK4 inhibitor patent exemplifying the impact of 3-aryl modifications on selectivity. View Source
